4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

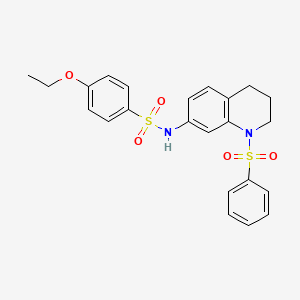

This compound is a benzenesulfonamide derivative featuring a 4-ethoxy substituent on the benzene ring and a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl moiety. The sulfonamide group (-SO2NH-) bridges the ethoxy-substituted benzene and the tetrahydroquinoline core, which is further modified by a phenylsulfonyl group at position 1. Such structural features are characteristic of sulfonamide-based therapeutics, which often target enzymes like carbonic anhydrases or kinases .

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5S2/c1-2-30-20-12-14-21(15-13-20)31(26,27)24-19-11-10-18-7-6-16-25(23(18)17-19)32(28,29)22-8-4-3-5-9-22/h3-5,8-15,17,24H,2,6-7,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPBFOJHUCSWCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves a multi-step reaction sequence.

Formation of tetrahydroquinoline core: The process begins with the synthesis of 1,2,3,4-tetrahydroquinoline through the Pictet-Spengler reaction.

Introduction of the phenylsulfonyl group: This is accomplished using a sulfonylation reaction with phenylsulfonyl chloride.

Ethoxylation and sulfonamidation: These steps involve introducing the ethoxy group and the benzenesulfonamide moiety under suitable reaction conditions, such as using ethanol and sulfonamide, respectively.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be streamlined through optimized reaction conditions that allow for higher yields and purity. Catalytic methods and continuous flow reactors are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various types of reactions, including:

Oxidation: This compound can be oxidized to produce sulfoxide and sulfone derivatives.

Reduction: The phenylsulfonyl group can be reduced to a corresponding thiol group.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and the tetrahydroquinoline core.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution reagents: Halides, alkylating agents under mild to moderate conditions

Major Products Formed

The major products from these reactions include sulfoxide, sulfone, thiol derivatives, and various substituted aromatic and quinoline structures.

Scientific Research Applications

Chemistry

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel molecules with potential pharmacological properties.

Biology

In biological studies, it is explored for its interactions with biological macromolecules, aiding in the understanding of protein-ligand binding dynamics.

Medicine

Medicinally, this compound is being investigated for its potential as an anti-inflammatory and anti-cancer agent due to its structural similarity to bioactive molecules.

Industry

In the industrial sector, it finds applications in the synthesis of advanced materials and as a precursor in the development of specialty chemicals.

Mechanism of Action

The mechanism by which 4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its effects involves:

Molecular Targets: This compound primarily targets enzymes and receptors involved in inflammatory pathways.

Pathways Involved: It modulates the signaling pathways by inhibiting key enzymes, such as cyclooxygenase and lipoxygenase, thus reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with four structurally related molecules, highlighting substituent variations, synthesis pathways, and physicochemical properties.

Structural and Functional Group Variations

Table 1: Key Structural Differences

Key Observations:

The 3-fluoro substituent in ’s compound introduces electron-withdrawing effects, which may improve binding affinity to hydrophobic enzyme pockets .

Sulfonyl Group Modifications :

Physicochemical and Pharmacological Implications

Biological Activity

The compound 4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a derivative of tetrahydroquinoline that has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and other inflammatory conditions. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential as a drug candidate.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a tetrahydroquinoline core substituted with ethoxy and sulfonamide groups, which are critical for its biological activity.

Recent studies have focused on the compound’s interaction with specific biological targets. Notably, it acts as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a significant role in regulating Th17 cell differentiation. This pathway is crucial in autoimmune diseases such as psoriasis and rheumatoid arthritis.

Key Mechanisms:

- RORγt Inhibition : The compound effectively inhibits RORγt activity, leading to reduced Th17 cell proliferation and cytokine production, which are implicated in autoimmune responses .

- Bioavailability : Studies have shown that derivatives of this compound exhibit enhanced bioavailability compared to earlier analogs like GSK2981278, suggesting improved therapeutic potential .

Efficacy in Animal Models

Research has demonstrated the efficacy of this compound in various animal models:

Case Studies

A notable case study involved the treatment of mice with induced psoriasis using the compound. The results indicated a marked improvement in skin lesions and a decrease in inflammatory markers. The therapeutic effects were attributed to the compound's ability to modulate immune responses through RORγt inhibition.

Safety Profile

The safety profile of this compound appears favorable based on animal studies. No significant adverse effects were reported during the trials conducted over extended periods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.